4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
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Overview
Description
4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a thiophene ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline typically involves the condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 5-nitrothiophene-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole ring can intercalate with DNA, potentially inhibiting the replication of certain microorganisms. Additionally, its nitro group can undergo reduction to form reactive intermediates that disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- 2-(4-aminophenyl)-6-methylbenzothiazole
- 4-(6-methylbenzo[d]thiazol-2-yl)aniline
Uniqueness
4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline stands out due to its combination of a benzothiazole ring and a nitrothiophene moiety, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes.
Properties
Molecular Formula |
C19H13N3O2S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C19H13N3O2S2/c1-12-2-8-16-17(10-12)26-19(21-16)13-3-5-14(6-4-13)20-11-15-7-9-18(25-15)22(23)24/h2-11H,1H3 |
InChI Key |
ICZBSGVYJMJLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
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